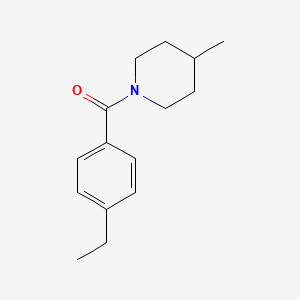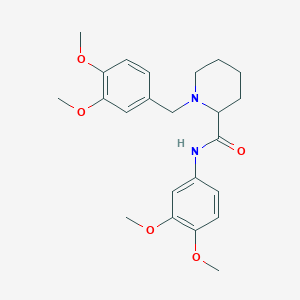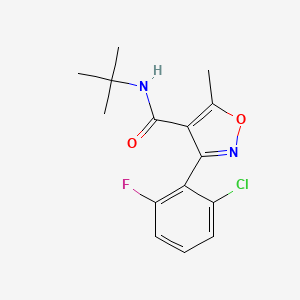![molecular formula C18H20ClN3O4S B4961518 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has gained significant attention in the field of immunology. This compound has been extensively studied for its potential therapeutic applications in autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide selectively inhibits JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide can effectively block the downstream signaling of these cytokines, which are known to contribute to the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune disorders. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has also been shown to reduce the production of autoantibodies and improve the function of regulatory T cells, which play a critical role in maintaining immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide for lab experiments is its selectivity for JAK3, which allows for more precise targeting of the immune system. However, one of the limitations of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is its potential for off-target effects, as JAK3 is also involved in the signaling pathways of other cytokines.
Direcciones Futuras
There are several potential future directions for the research and development of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide. One direction is to explore the use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in combination with other immunomodulatory agents for the treatment of autoimmune disorders. Another direction is to investigate the potential use of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide involves multiple steps, including the reaction of 2-chloro-4-nitrophenol with pyrrolidine, followed by sulfonation and reduction to produce the key intermediate 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol. This intermediate is then coupled with N-(3-pyridinylmethyl)acetamide to yield the final product 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in autoimmune disorders. Studies have shown that JAK3 inhibition by 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide can effectively reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and psoriasis. In addition, 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has also shown promising results in clinical trials for the treatment of inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-10-15(27(24,25)22-8-1-2-9-22)5-6-17(16)26-13-18(23)21-12-14-4-3-7-20-11-14/h3-7,10-11H,1-2,8-9,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHEZOPTOQLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)


![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4961489.png)
![1-(cyclopentylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B4961494.png)


![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4961524.png)
![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)